molecular formula C18H22O8S2-2 B10773685 Estradiol disulfate

Estradiol disulfate

Cat. No.: B10773685
M. Wt: 430.5 g/mol
InChI Key: VPLAJGAMHNQZIY-ZBRFXRBCSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estradiol disulfate typically involves the sulfation of estradiol. One common method is the use of sulfating agents such as sulfur trioxide-pyridine complex (SO3-Py) or chlorosulfonic acid (ClSO3H) in the presence of a base like pyridine . The reaction is usually carried out under controlled conditions to ensure selective sulfation at the 3 and 17 positions of the estradiol molecule.

Industrial Production Methods: Industrial production of this compound may involve similar sulfation processes but on a larger scale. The use of microwave-assisted sulfation has been reported to enhance the efficiency and yield of the sulfation process . The final product is typically purified using aqueous purification protocols and ion-exchange chromatography due to the poor solubility of sulfated compounds in organic solvents .

Chemical Reactions Analysis

Reaction Mechanism:

  • Substrate Binding : Estradiol binds to SULT1E1’s hydrophobic pocket via van der Waals interactions at Tyr-81 and Phe-142 .

  • Catalytic Activation :

    • His-107 deprotonates estradiol’s 3-hydroxyl group, enabling nucleophilic attack on PAPS’ sulfur atom .

    • Lys-47 and Lys-105 stabilize the transition state, facilitating sulfate transfer .

  • Product Formation : The reaction yields estradiol 3,17β-disulfate and adenosine 3',5'-diphosphate (PAP) .

Kinetic Parameters:

ParameterValue (SULT1E1)Source
KmK_m (Estradiol)0.27 nM
kcatk_{cat}10 s1^{-1}

Desulfation by Steroid Sulfatase (STS)

Estradiol disulfate is hydrolyzed back to free estradiol by steroid sulfatase (STS) , reactivating its estrogenic activity .

Key Features:

  • Reversibility : Sulfation is a reversible modification, enabling dynamic regulation of estrogen bioavailability .

  • Environmental Degradation : In soil, microbial STS mediates this compound breakdown to estradiol, with first-order degradation constants (kk) of 0.16–0.24 day1^{-1} .

Hormonal Inactivation

  • Receptor Affinity : this compound exhibits 0.0004% the binding affinity of estradiol for estrogen receptor alpha (ERα), rendering it hormonally inactive .

  • Excretion : Sulfated estrogens are excreted in urine, with LC-MS/MS studies detecting this compound as a major metabolite .

Enzymatic Interactions

EnzymeRoleEffect on this compoundSource
Cytochrome P450Oxidative metabolismConverts estradiol to estrone
UDP-glucuronosyltransferaseGlucuronidationCompetes with sulfation

Environmental Fate

Microbial degradation in soil follows biphasic kinetics, with faster initial breakdown of glucuronide conjugates compared to sulfates .

Degradation Half-Lives in Soil:

CompoundHalf-Life (Days)Source
This compound2.9–4.3
Estradiol glucuronide1.5–2.1

Pharmacological Modulation

  • Inhibitors : DCNP (2,6-dichloro-4-nitrophenol) blocks SULT1E1, reducing this compound synthesis .

  • Inducers : Pro-inflammatory cytokines upregulate STS, increasing free estradiol levels .

Scientific Research Applications

Hormone Replacement Therapy

Estradiol disulfate is primarily recognized for its application in hormone replacement therapy (HRT) for postmenopausal women. It serves as an essential component in managing symptoms associated with menopause, such as vasomotor symptoms (hot flashes) and vaginal atrophy.

Pharmacokinetics and Efficacy

A study evaluating the pharmacokinetics of this compound showed that it can effectively maintain serum estradiol levels within therapeutic ranges when administered transdermally. The study indicated that serum concentrations of estradiol and its metabolites reached steady-state levels within a week of administration, demonstrating the compound's efficacy in delivering consistent hormone levels to alleviate menopausal symptoms .

Cardiovascular Health

Emerging research highlights the differential cardiovascular risks associated with various estrogen therapies. This compound has been shown to have a lower risk profile compared to conjugated equine estrogens (CEEs) in postmenopausal women. A population-based case-control study indicated that current users of oral estradiol had a significantly lower risk of venous thrombosis compared to those using CEEs .

Potential Therapeutic Uses

Beyond its established applications in HRT and cardiovascular health, this compound may have potential therapeutic roles in other medical conditions.

Bone Health

Estrogens, including this compound, are known to play a crucial role in maintaining bone density by inhibiting bone resorption. This property is particularly beneficial for postmenopausal women who are at increased risk for osteoporosis .

Neurological Conditions

Recent studies have explored the neuroprotective effects of estrogens, including their sulfate esters like this compound. Research suggests that estrogens may have a role in protecting against neurodegenerative diseases by modulating neuroinflammation and oxidative stress .

Research Findings and Case Studies

The following table summarizes key findings from various studies investigating the applications of this compound:

Study ReferenceApplicationKey Findings
Hormone Replacement TherapySteady-state pharmacokinetics achieved within 7 days; effective for managing menopausal symptoms.
Cardiovascular HealthLower risk of venous thrombosis compared to CEEs; indicates a safer profile for HRT users.
Bone HealthInhibits bone resorption; beneficial for maintaining bone density in postmenopausal women.
Neurological ConditionsPotential neuroprotective effects; may help mitigate neuroinflammation and oxidative stress.

Mechanism of Action

Estradiol disulfate is similar to other sulfated estrogens such as estradiol 3-sulfate and estradiol 17β-sulfate . it is unique in having sulfate groups at both the 3 and 17 positions, which affects its solubility, stability, and biological activity. Compared to estradiol 3-sulfate and estradiol 17β-sulfate, this compound has a much lower binding affinity for estrogen receptors . This difference in binding affinity and the presence of two sulfate groups make this compound a distinct compound in the study of estrogen metabolism and its biological effects.

Comparison with Similar Compounds

  • Estradiol 3-sulfate
  • Estradiol 17β-sulfate
  • Estrone sulfate
  • Estriol sulfate

Properties

Molecular Formula

C18H22O8S2-2

Molecular Weight

430.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate

InChI

InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/p-2/t14-,15-,16+,17+,18+/m1/s1

InChI Key

VPLAJGAMHNQZIY-ZBRFXRBCSA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.